N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Description
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₅₈N₂O₂₆ and its molecular weight is 910.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mannotriose-di-(N-acetyl-D-glucosamine) is an oligosaccharide that is primarily involved in the study of mammalian glycoprotein biosynthesis
Biochemical Pathways
Mannotriose-di-(N-acetyl-D-glucosamine) is likely involved in the glycosylation pathways within the cell. Glycosylation is a critical biochemical pathway that modifies proteins and lipids, enabling them to perform a variety of functions, including cell-cell adhesion, immune response, and protein folding .
Result of Action
The molecular and cellular effects of Mannotriose-di-(N-acetyl-D-glucosamine) are likely related to its role in glycoprotein biosynthesis. By contributing to the glycosylation of proteins, it may influence protein function and cellular processes .
Action Environment
The action, efficacy, and stability of Mannotriose-di-(N-acetyl-D-glucosamine) can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .
Properties
IUPAC Name |
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUIFTOHRFYXSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58N2O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404503 |
Source
|
Record name | MAN-3 Glycan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70858-45-6 |
Source
|
Record name | MAN-3 Glycan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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